N-ALLYL-4-NITRO-1-BENZENESULFONAMIDE
Description
Contextualization within the Broader Field of Sulfonamide Chemistry Research
The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal and synthetic chemistry. nih.gov Since the discovery of Prontosil, the first commercially available antibacterial sulfonamide, in the 1930s, this structural motif has become a key component in a vast array of therapeutic agents. chemicalbook.com Sulfonamides exhibit a wide range of biological activities, and are found in drugs used to treat conditions such as bacterial infections, cancer, inflammation, glaucoma, and viral infections. nih.govchemicalbook.com
The enduring importance of sulfonamides in drug discovery stems from their ability to act as a versatile scaffold, allowing for the synthesis of diverse derivatives with tailored therapeutic properties. chemicalbook.com The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov Research continues to focus on developing novel synthetic methods and exploring the structure-activity relationships of new sulfonamide derivatives to address challenges like drug resistance. mdpi.com N-Allyl-4-nitro-1-benzenesulfonamide serves as a key building block within this field, offering a reactive handle for further chemical modification.
Significance of the Allyl Moiety in Organic Synthesis and Transformations
The allyl group, a substituent with the structure -CH₂-CH=CH₂, is of great importance in organic synthesis due to its unique reactivity. prepchem.com It consists of a methylene (B1212753) bridge attached to a vinyl group. prepchem.com The carbon atom of the methylene group is referred to as the allylic position, and it exhibits enhanced reactivity. nih.govstackexchange.com This heightened reactivity is due to the ability of the adjacent double bond to stabilize intermediates such as carbocations, carbanions, and radicals through resonance. nih.gov
This stability makes the allyl group a valuable component in a variety of organic reactions. nih.gov It is often employed as a protecting group for alcohols and amines because it is stable under many conditions but can be selectively removed when needed. doaj.orgnih.gov Furthermore, the double bond within the allyl group can participate in numerous transformations, including palladium-catalyzed reactions like the Tsuji-Trost reaction, oxidations, and rearrangements. nih.govprepchem.com In this compound, the allyl group provides a site for nucleophilic substitution and other synthetic modifications.
Importance of the Nitroaromatic Functionality in Synthetic Chemistry
Aromatic nitro compounds, characterized by a nitro group (-NO₂) attached to an aromatic ring, are pivotal intermediates in synthetic organic chemistry. nsf.govgvsu.edu The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring. nsf.govresearchgate.net This property deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. gvsu.eduresearchgate.net
The versatility of the nitroaromatic functionality lies in its ability to be transformed into a wide range of other functional groups. nsf.gov One of the most important reactions is the reduction of the nitro group to an aromatic amine (-NH₂), which is a precursor for the synthesis of dyes, pharmaceuticals, and other complex organic molecules. nsf.govresearchgate.netsigmaaldrich.com In the context of this compound, the nitro group not only influences the reactivity of the benzene (B151609) ring but also serves as a latent amino group, which can be revealed in a subsequent synthetic step. chemicalbook.com This strategic placement is crucial for creating derivatives with specific functionalities.
Overview of Research Trajectories for this compound and Structural Analogues
Research involving this compound primarily focuses on its role as a synthetic intermediate. Its synthesis is typically achieved through the allylation of 4-nitrobenzenesulfonamide (B188996). This nucleophilic substitution reaction commonly utilizes an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate in a polar aprotic solvent.
Synthesis of N-Allyl-4-nitrobenzenesulfonamide
Interactive Data Table
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions |
| 4-Nitrobenzenesulfonamide | Allyl bromide | K₂CO₃ | Acetone or DMF | Reflux |
Once synthesized, this compound is often used in the preparation of its amino derivative, N-allyl-4-aminobenzenesulfonamide. This is accomplished through the reduction of the nitro group, a common and synthetically valuable transformation. A standard laboratory method for this reduction involves the use of tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl). chemicalbook.com
Reduction of N-Allyl-4-nitrobenzenesulfonamide
Interactive Data Table
| Reactant | Reagents | Solvent | Conditions | Product |
| N-Allyl-4-nitrobenzenesulfonamide | Sn, conc. HCl | Ethanol | Reflux | N-Allyl-4-aminobenzenesulfonamide |
Characterization of this compound has been reported using ¹H NMR spectroscopy.
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-2-7-10-16(14,15)9-5-3-8(4-6-9)11(12)13/h2-6,10H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFORESAFCLVQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of N Allyl 4 Nitro 1 Benzenesulfonamide
Reactivity of the Allyl Functional Group
The allyl group, characterized by the structural formula -CH₂-CH=CH₂, is a versatile functional group. Its reactivity is dominated by the presence of the alkene and the adjacent allylic C-H bonds, which are weakened and thus more susceptible to reaction.
Olefinic Transformations: Oxidation, Reduction, and Halogenation
The double bond of the allyl group in N-allyl-4-nitro-1-benzenesulfonamide is amenable to a variety of addition and oxidation reactions typical of alkenes.
Oxidation : The allylic C-H bonds are susceptible to oxidation. wikipedia.org A common method for the oxidation of alkenes to allylic alcohols involves reagents like selenium dioxide. wikipedia.org While specific examples for this compound are not prevalent, this transformation is a fundamental reaction of allylic systems. Other oxidative transformations include epoxidation of the double bond, typically using peroxy acids, or dihydroxylation to form the corresponding diol.
Reduction : The alkene can be readily reduced to the corresponding N-propyl-4-nitro-1-benzenesulfonamide. This is typically achieved through catalytic hydrogenation using catalysts such as palladium-on-carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This transformation selectively saturates the double bond without affecting the nitroaromatic system under controlled conditions.
Halogenation : The allyl group undergoes electrophilic halogenation. Modern methods have enabled advanced, asymmetric intermolecular iodinative difunctionalization of allylic sulfonamides. acs.org Using a chiral sulfide (B99878) catalyst, this approach allows for the introduction of iodine along with various nucleophiles (phenols, alcohols, fluoride, azide) across the double bond, yielding valuable iodine-functionalized chiral molecules with high selectivity. acs.org Simpler halogenations, such as the addition of bromine (Br₂) or the use of N-halosuccinimides (NXS), are also applicable for functionalizing the double bond. researchgate.net
Table 1: Summary of Olefinic Transformations
| Transformation | Reagent Example(s) | Product Type |
|---|---|---|
| Oxidation | Selenium Dioxide (SeO₂) | Allylic Alcohol |
| Reduction | H₂, Pd/C | N-propyl-sulfonamide |
| Halogenation | NIS, Chiral Sulfide Catalyst, Phenol | Iodinated Chiral Ether |
Cyclization Reactions Involving the Allyl Moiety
The allyl group is an excellent precursor for intramolecular cyclization reactions, leading to the formation of a wide array of nitrogen and oxygen-containing heterocycles. benthamscience.com These reactions often proceed via radical or electrophile-induced pathways.
Iodine-promoted cyclization is a well-established method. rsc.orgrsc.org In the presence of molecular iodine, N-allyl amides can undergo electrophilic cyclization. For instance, reaction with sulfonyl hydrazides and iodine can lead to 5-methyl-arylthiooxazolines through a 5-exo-tet cyclization mechanism. rsc.org Similarly, (E)-homoallylic sulfonamides can undergo a 5-endo-trig iodocyclization to yield trans-2,5-disubstituted-3-iodopyrrolidines. nih.gov
Radical cascade cyclizations are also highly effective. A silver-mediated reaction between N-allylamides and sodium sulfinates generates a sulfonyl radical, which adds to the alkene, initiating an intramolecular cyclization to produce sulfonated oxazolines. rsc.org
Table 2: Examples of Cyclization Reactions of Allyl Sulfonamide Derivatives
| Reaction Type | Reagents | Resulting Heterocycle | Citation(s) |
|---|---|---|---|
| Iodine-Promoted Sulfenylation/Cyclization | I₂, Sulfonyl hydrazide | 5-methyl-arylthiooxazoline | rsc.orgrsc.org |
| Iodocyclization (5-endo-trig) | I₂, K₂CO₃ | trans-2,5-disubstituted-3-iodopyrrolidine | nih.gov |
| Silver-Mediated Radical Cascade | AgNO₃, K₂S₂O₈, Sodium Sulfinate | Sulfonated Oxazoline | rsc.org |
| General Oxidative Cyclization | Various Oxidants | Aziridines, Pyrrolidines, Piperazines | benthamscience.com |
Allylic Functionalization and Substitution Reactions
Beyond additions to the double bond, the allylic position itself is a key site for functionalization due to the relatively weak C-H bonds at this site. wikipedia.org
A significant advance is the direct functionalization of allylic C-H bonds of unactivated alkenes, which avoids the need for pre-functionalization. rsc.org Group IX metals like cobalt, rhodium, and iridium are particularly effective in catalyzing these transformations, offering complementarity to traditional palladium-catalyzed reactions. rsc.org Copper salts have also been shown to catalyze the allylic alkylation of olefins with Grignard reagents, proceeding through an allylic sulfinamide intermediate to form C-C bonds with high regioselectivity. nih.gov This method allows for the functionalization of olefins with aromatic, aliphatic, and vinyl Grignard reagents. nih.gov
Electrooxidative Cascade Cyclizations
Organic electrochemistry provides a sustainable and powerful tool for initiating complex transformations. nih.gov Electrooxidative methods have been successfully applied to N-allyl sulfonamide derivatives to induce radical cascade cyclizations. nih.govgoettingen-research-online.de
In a notable example, an electrooxidative radical cascade cyclization of 1,6-enynes (e.g., N-allyl-N-propargyl-benzenesulfonamide) was developed. goettingen-research-online.de This process, conducted under metal-free and chemical oxidant-free conditions, allows for the controlled synthesis of complex sulfonamides containing challenging medium-sized (7- and 9-membered) rings. nih.govgoettingen-research-online.de The reaction proceeds by generating a sulfonyl radical from a sulfinate source, which then selectively adds to either the alkyne or alkene moiety, triggering a cascade that forms bridged or fused ring systems. nih.gov This electrochemical strategy has also been used for the synthesis of sulfurated benzoxazines and oxazolines from olefinic amides and thiophenols. rsc.org
Reactivity of the Nitro Aromatic Moiety
The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution and, most importantly, reduction.
Selective Reduction of the Nitro Group to Amino or Nitroso Derivatives
The reduction of the nitro group is one of its most synthetically useful transformations, proceeding through a six-electron process to yield the corresponding aniline. This reduction occurs sequentially, forming nitroso and N-hydroxylamino intermediates. rsc.org
A variety of reagents can achieve the reduction to the primary amine (4-amino-N-allylbenzenesulfonamide). A classic and highly effective method involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethyl acetate. This method is known for its high chemoselectivity, leaving other reducible groups, such as esters or nitriles, unaffected. rsc.org Other common methods include catalytic hydrogenation over Raney nickel or Pd/C, and the use of iron metal in acidic media. wikipedia.org
The intermediate species in the reduction are also accessible. The nitroso derivative is often difficult to isolate because its reduction to the hydroxylamine (B1172632) is typically much faster than the initial reduction of the nitro group. rsc.org However, under specific conditions, these intermediates can be targeted. For instance, the selective reduction of nitroarenes to N-arylhydroxylamines can be accomplished using reagents like zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.org Furthermore, methods for the direct synthesis of nitrosoarenes from related precursors, such as the ipso-nitrosation of arylboronic acids, have been developed. nih.gov
An interesting reductive transformation occurs when nitroarenes are treated with allyl bromide and zinc dust. clockss.org This system can mediate a reductive N,O-diallylation of nitrobenzene (B124822). In the case of ortho-substituted nitroarenes, this method can lead to reductive cyclization to form heterocycles like 2,1-benzisoxazoles. clockss.org
Table 3: Methods for the Reduction of the Aromatic Nitro Group
| Product | Reagent(s) | Key Features | Citation(s) |
|---|---|---|---|
| Amino (-NH₂) | SnCl₂·2H₂O / Ethyl Acetate | High chemoselectivity | rsc.org |
| Amino (-NH₂) | Fe / Acid | Industrial standard, cost-effective | wikipedia.org |
| Amino (-NH₂) | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Clean, high-yielding | wikipedia.org |
| Hydroxylamino (-NHOH) | Zn / NH₄Cl | Selective for hydroxylamine formation | wikipedia.org |
| Nitroso (-NO) | Various (often an intermediate) | Difficult to isolate due to rapid further reduction | rsc.org |
| Reductive Allylation | Allyl Bromide, Zn | Reductive N,O-diallylation of nitro group | clockss.org |
Nucleophilic Aromatic Substitution (SNAr) Potential Activated by the Nitro Group
The chemical behavior of this compound is significantly influenced by the substituents on its aromatic ring. The presence of a strong electron-withdrawing nitro group (-NO₂) at the para-position to the sulfonyl group makes the benzene (B151609) ring highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org
Aromatic rings are typically electron-rich and thus react with electrophiles. However, when powerful electron-withdrawing groups, such as a nitro group, are attached to the ring, the electron density of the ring is substantially reduced. youtube.com This reduction in electron density, or "activation," renders the aromatic ring electrophilic and vulnerable to attack by nucleophiles. The SNAr mechanism is particularly favored when such activating groups are located at positions ortho or para to a suitable leaving group. wikipedia.org
In the context of this compound, while the sulfonamide group itself is not a typical leaving group in SNAr reactions, the principle of activation by the nitro group remains a key feature of the molecule's reactivity profile. If a leaving group, such as a halide, were present on the ring, the nitro group at the para position would strongly facilitate its displacement by a nucleophile.
The mechanism for this type of reaction proceeds via a two-step addition-elimination process. youtube.com First, the nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization. wikipedia.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com
The pronounced activating effect of the nitro group makes the aromatic core of this compound a potential site for synthetic modification, should a derivative with an appropriate leaving group be considered.
Reactivity of the Sulfonamide Nitrogen
The nitrogen atom within the sulfonamide linkage (-SO₂NH-) of this compound possesses a distinct reactivity profile, characterized by its ability to undergo deprotonation and subsequent reactions like alkylation and acylation.
Further N-Alkylation and Acylation Reactions
The sulfonamide nitrogen in this compound contains a hydrogen atom that can be replaced by various alkyl or acyl groups. This reactivity is analogous to that of primary and secondary amines. ncert.nic.in The reaction involves the deprotonation of the nitrogen by a base, creating a nucleophilic sulfonamide anion that can then react with an electrophile like an alkyl halide or an acid chloride.
N-Alkylation: Further alkylation of the sulfonamide nitrogen can be achieved by reacting it with alkyl halides in the presence of a base. Research on similar molecules, such as N-allyl-4-methylbenzenesulfonamide, has demonstrated successful N-benzylation using benzyl (B1604629) bromide and sodium hydroxide (B78521). nsf.gov This indicates that the nitrogen atom, despite being attached to the strongly electron-withdrawing p-nitrobenzenesulfonyl group, remains sufficiently nucleophilic after deprotonation to participate in substitution reactions. The use of a base is critical to remove the acidic sulfonamide proton and generate the reactive anion.
N-Acylation: Acylation of the sulfonamide nitrogen can be accomplished through reaction with acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270). ncert.nic.in This reaction, common for primary and secondary amines, results in the formation of an N-acylsulfonamide. The base serves to neutralize the hydrogen chloride (HCl) produced during the reaction, driving the equilibrium towards the product. ncert.nic.in
The table below summarizes potential further derivatization reactions at the sulfonamide nitrogen based on established chemical principles for similar compounds.
| Reaction Type | Reagent | Base | Product Class |
| N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | Strong Base (e.g., NaOH, K₂CO₃) | N,N-Disubstituted Sulfonamide |
| N-Acylation | Acid Chloride (e.g., Acetyl Chloride) | Pyridine | N-Acylsulfonamide |
| N-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Pyridine | N-Acylsulfonamide |
Protonation and Deprotonation Behavior
The proton on the sulfonamide nitrogen imparts acidic properties to this compound. The electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-) significantly increases the acidity of the N-H proton compared to a typical amine. This effect is further amplified by the 4-nitro group on the benzene ring, which withdraws additional electron density from the sulfonamide moiety.
Deprotonation: In the presence of a base, the sulfonamide proton can be readily removed to form a stable conjugate base. The resulting negative charge on the nitrogen atom is effectively delocalized by resonance onto the two oxygen atoms of the sulfonyl group. This deprotonation is a crucial first step in the N-alkylation and N-acylation reactions discussed previously. nsf.gov The acidity of this proton makes the formation of the corresponding anion favorable, even with moderately strong bases.
Protonation: While the sulfonamide nitrogen has a lone pair of electrons, its basicity is significantly suppressed due to the powerful electron-withdrawing effect of the p-nitrobenzenesulfonyl group. Consequently, protonation of the nitrogen atom only occurs under strongly acidic conditions. In most neutral or moderately acidic environments, the compound will exist predominantly in its neutral, protonated (on the nitrogen) form. The equilibrium between the deprotonated (anionic), neutral, and protonated (cationic) forms is pH-dependent.
The general equilibrium can be represented as follows:
[H₂N⁺(allyl)(SO₂-Ar-NO₂)] ⇌ [HN(allyl)(SO₂-Ar-NO₂)] ⇌ [N⁻(allyl)(SO₂-Ar-NO₂)] (Protonated Form) ⇌ (Neutral Form) ⇌ (Deprotonated Form)
This behavior is fundamental to understanding the reactivity of the molecule in different chemical environments and is key to its utility in synthesis, where controlled deprotonation allows for subsequent functionalization. reddit.com
Mechanistic Investigations in Reactions Involving N Allyl 4 Nitro 1 Benzenesulfonamide
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways and the characterization of transition states are central to understanding the reactivity of N-allyl-4-nitro-1-benzenesulfonamide. Computational studies, such as Density Functional Theory (DFT) and more advanced methods like NEVPT2-CASSCF, have been instrumental in mapping out the potential energy surfaces of related reactions. nih.gov For instance, in cobalt-catalyzed aziridination reactions where a similar N-acyl-4-nitrophenylsulfonamide acts as a nitrene precursor, the reaction pathway involves several key steps. The formation of a nitrene radical is followed by carbon-nitrogen bond formation through an electronically asynchronous transition state. nih.gov
In other contexts, such as the benzylation of related primary sulfonamides like N-allyl-4-methylbenzenesulfonamide, a proposed SN1-like mechanism suggests the formation of a stable benzylic carbocation which then reacts with the weakly nucleophilic sulfonamide. nih.gov While this is a different type of reaction, it highlights a potential reaction pathway for the sulfonamide nitrogen of this compound under appropriate conditions.
Photosensitized nickel-catalyzed C–N bond formation reactions involving sulfonamides and aryl halides also proceed through a detailed reaction pathway. This process begins with the oxidative addition of a Ni(0) complex to the aryl halide, forming a Ni(II)-aryl complex. Subsequent ligand exchange with the sulfonamide and deprotonation leads to a Ni(II)-aryl amido complex. nih.gov Triplet-triplet energy transfer from a photocatalyst to this nickel complex generates an excited state that undergoes reductive elimination to form the N-aryl sulfonamide product. nih.gov A proposed mechanism for this type of sulfonamidation is outlined below. nih.gov
Proposed Mechanism of Photosensitized Nickel-Catalyzed Sulfonamidation
| Step | Description | Intermediate |
|---|---|---|
| 1 | Oxidative addition of Ni(0) to aryl halide | Ni(II)-aryl complex |
| 2 | Ligand exchange with sulfonamide and deprotonation | Ni(II)-aryl amido complex |
| 3 | Triplet-triplet energy transfer from photocatalyst | Excited Ni(II) complex |
This table is based on a proposed mechanism for a general photosensitized nickel-catalyzed sulfonamidation. nih.gov
Identification and Characterization of Reaction Intermediates
The direct detection and characterization of transient intermediates provide compelling evidence for a proposed reaction mechanism. In reactions involving this compound, particularly those proceeding through radical pathways, various spectroscopic techniques are employed. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing nitrogen-centered radical intermediates. researchgate.net For instance, in catalytic Hofmann-Löffler reactions, which involve the formation of nitrogen-centered radicals from N-halogenated amines, EPR spectroscopy has been used to observe the radical species. researchgate.net
In cobalt-catalyzed nitrene transfer reactions, a key intermediate is the anionic mononitrene radical complex, formulated as [CoIII(TAMLsq)(N•Ns)]− (where Ns represents the nosyl group, 4-nitrophenylsulfonyl). nih.gov This intermediate has been studied using computational methods. nih.gov In other iron-catalyzed reactions for the synthesis of N-arylsulfonamides from nitroarenes, an N-aryl-N-arenesulfonylhydroxylamine intermediate has been proposed. organic-chemistry.org
The characterization of stable precursors or products related to this compound, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, has been achieved through spectroscopic and crystallographic methods. nih.gov Techniques like 1H NMR, 13C NMR, and single-crystal X-ray diffraction provide detailed structural information. nih.gov For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined to have an orthorhombic Pna21 space group. nih.gov
Spectroscopic Data for a Related Sulfonamide Derivative
| Technique | Compound | Key Data |
|---|---|---|
| 1H NMR (400 MHz, Chloroform-d) | N-allyl-4-methylbenzenesulfonamide | δ 7.78-7.70 (m, 2H, Ar-H), 7.30 (d, J = 8.1 Hz, 2H, Ar-H), 5.71 (ddt, J = 17.2, 10.2, 5.8 Hz, 1H, =CH), 5.15 (dq, J = 17.1, 1.5 Hz, 1H, =CHtrans), 5.09 (dq, J = 10.3, 1.3 Hz, 1H, =CHcis), 4.44 (s, 1H, NH), 3.57 (tt, J = 6.0, 1.5 Hz, 2H, NCH2), 2.42 (s, 3H, CH3) |
| 13C NMR (100 MHz, Chloroform-d) | N-allyl-4-methylbenzenesulfonamide | δ 143.66, 136.98, 133.06, 129.85, 127.25, 117.87, 45.90, 21.65 |
This table presents data for a structurally related compound, N-allyl-4-methylbenzenesulfonamide and its benzylated derivative, to illustrate the characterization methods used for such molecules. nih.gov
Kinetic and Thermodynamic Studies of Reaction Processes
Kinetic and thermodynamic studies provide quantitative insights into reaction rates, activation barriers, and the feasibility of reaction pathways. While specific kinetic and thermodynamic data for reactions of this compound are not extensively reported in the reviewed literature, studies on related sulfonamide compounds offer a framework for understanding these aspects.
Kinetic studies on the oxidation of butacaine (B1662465) sulfate (B86663) by sodium N-chlorobenzenesulfonamide have shown the reaction to be first order with respect to the oxidant and fractional order with respect to the substrate. tsijournals.com The reaction rate was found to be independent of the acid concentration. tsijournals.com In other studies, the reaction of sulfonamides with hydroxyl radicals has been investigated, and the rate constants (kOH) have been determined for different ionization states of the sulfonamide molecules. nih.gov
Thermodynamic parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), have been determined for the reaction of some sulfonamides with hydrochloric acid. researchgate.net These parameters are crucial for understanding the temperature dependence of reaction rates and the nature of the transition state. For instance, the oxidation of sulfanilamide (B372717) by hexacyanoferrate (III) has been studied at different temperatures to calculate these thermodynamic parameters. researchgate.net
Illustrative Kinetic Data for Reactions of Sulfonamides
| Reaction | Kinetic Parameter | Value | Conditions |
|---|---|---|---|
| Sulfonamide binding to carbonic anhydrase | kon (association rate constant) | 0.003 to 31 x 10^6 M^-1 s^-1 | Aqueous buffer |
| Sulfonamide binding to carbonic anhydrase | koff (dissociation rate constant) | 0.01-0.05 s^-1 | Aqueous buffer |
This table provides examples of kinetic data from studies on various sulfonamides to illustrate the types of parameters measured. nih.govtsijournals.com
Catalytic Cycles and Role of Catalysts in Transformations
Catalysis plays a pivotal role in many transformations involving sulfonamides, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. For reactions where this compound could serve as a nitrene source, cobalt-based catalysts have been investigated. In one such system, a cobalt complex with a tetradentate aminopyridyl ligand (TAML) facilitates nitrene transfer. nih.gov The catalytic cycle involves the formation of a cobalt-nitrene radical intermediate. nih.gov The cobalt center in these reactions can act as a "spin shuttle," facilitating single-electron transfer steps. nih.gov
Iron catalysis has also been employed for the synthesis of N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates. organic-chemistry.org In this case, FeCl2 was identified as an effective catalyst. organic-chemistry.org The proposed mechanism suggests that the catalyst facilitates the direct coupling of the nitroarene with the sodium arylsulfinate prior to the reduction of the nitro group. organic-chemistry.org
More recently, photosensitized nickel catalysis has emerged as a powerful method for C–N bond formation. nih.gov A dual catalytic system, employing an iridium photocatalyst and a nickel cross-coupling catalyst, enables the sulfonamidation of aryl halides. nih.gov The iridium complex absorbs visible light and transfers energy to a Ni(II)-amido intermediate, which then undergoes reductive elimination to form the product and regenerate the Ni(0) catalyst. nih.gov
Radical Mechanisms and Single-Electron Transfer (SET) Processes
The presence of the nitro group in this compound makes it susceptible to radical mechanisms, particularly those initiated by single-electron transfer (SET). The reduction of nitroaromatic compounds can proceed via a one-electron reduction to form a nitro anion-radical. researchgate.net This SET process can be initiated by various means, including electrochemical methods or the use of chemical reductants.
In the context of catalysis, SET processes are often key steps. For example, in the cobalt-TAML catalyzed nitrene transfer, a ligand-to-substrate single-electron transfer is proposed to be an initial step, leading to the formation of a nitrene radical. nih.gov Similarly, in some electrochemical syntheses of sulfonamides, the oxidation of an amine to an aminium radical cation is a crucial step. acs.org This radical intermediate then reacts with a disulfide (formed from the anodic oxidation of a thiol) to generate the sulfonamide product. acs.org The involvement of radical intermediates in such reactions can be substantiated by the use of radical scavengers like TEMPO, which inhibit the reaction. acs.org
The formation of radical species from sulfonamides can also be induced photochemically. The photodegradation of sulfadimidine, for example, has been shown to involve reactive species such as singlet oxygen. researchgate.net These examples underscore the importance of considering radical and SET pathways when investigating the reactivity of this compound.
Role As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Organic Molecules
The presence of both an allyl group and a nitro group provides two distinct points for chemical modification, positioning N-allyl-4-nitro-1-benzenesulfonamide as a key precursor for a variety of more complex molecules. The nitro group, in particular, is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group.
One of the primary applications of this compound is as a precursor to N-allyl-4-aminobenzenesulfonamide. The reduction of the nitro group is a common and efficient transformation, often carried out using reagents such as tin(II) chloride or catalytic hydrogenation. This transformation is significant as it converts the electron-withdrawing nitro group into an electron-donating amino group, which can then be further functionalized. For instance, the resulting N-allyl-4-aminobenzenesulfonamide can serve as a precursor in the synthesis of novel pharmaceutical agents. The sulfonamide group is a critical pharmacophore in a variety of drugs, including carbonic anhydrase inhibitors and anticancer agents.
The general scheme for the reduction of this compound is presented below:
Table 1: Representative Reduction of this compound
| Reactant | Reagent | Solvent | Conditions | Product |
| This compound | Sn granules, conc. HCl | Ethanol | Reflux | N-Allyl-4-aminobenzenesulfonamide |
This transformation from a nitro to an amino compound significantly alters the electronic properties of the molecule, opening up new avenues for derivatization, such as diazotization reactions or acylation of the amino group.
Furthermore, the allyl group can undergo a variety of reactions, including palladium-catalyzed cross-coupling reactions like the Tsuji-Trost reaction. nih.gov While specific examples with this compound are not extensively documented, the use of related 2-nitrobenzenesulfonamide (B48108) derivatives in such reactions suggests a high potential for this methodology. nih.gov This reaction would allow for the introduction of a wide range of substituents at the allylic position, further expanding the molecular complexity.
Integration into Heterocyclic Synthesis Pathways
The N-allyl sulfonamide moiety is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. benthamscience.comnih.gov The allyl group can participate in a range of cyclization reactions, including intramolecular processes, to form rings of various sizes. These reactions can be promoted by different reagents and conditions, leading to a diverse array of heterocyclic products such as pyrrolidines, piperidines, and other related structures. benthamscience.com
N-allylic compounds are considered excellent starting materials for the synthesis of N-heterocyclic compounds. benthamscience.com The intramolecular cyclization of allyl sulfonamides is a straightforward method for obtaining these valuable molecular scaffolds. benthamscience.com The specific outcome of these reactions can be influenced by factors such as the choice of solvent, oxidant, and the inherent reactivity of the sulfonamide. benthamscience.com For example, oxidative cyclization reactions are a common strategy to form new carbon-nitrogen bonds.
While the majority of published research has focused on N-allyl-p-toluenesulfonamide (the tosyl analogue), the principles of these reactions are applicable to this compound. The strongly electron-withdrawing nature of the 4-nitrobenzenesulfonyl (nosyl) group can influence the reactivity of the nitrogen atom and the allyl group, potentially altering reaction pathways or rates compared to its tosyl counterpart. The nosyl group is also known to be a good leaving group, which can be advantageous in certain synthetic strategies.
A general representation of potential intramolecular cyclization pathways is shown below:
Table 2: Potential Heterocyclic Synthesis from N-Allyl Sulfonamides
| Reaction Type | Reagents | Potential Products |
| Oxidative Cyclization | e.g., Copper(II) acetate | Pyrrolidine derivatives |
| Radical Annulation | e.g., Radical initiator | Pyrrolidine derivatives |
| Aminobromination | e.g., NBS, AIBN | Brominated heterocycles |
These examples highlight the potential of this compound to be integrated into various heterocyclic synthesis pathways, providing access to a wide range of important nitrogen-containing ring systems.
Scaffold for Diversification in Organic Synthesis
The structure of this compound makes it an excellent scaffold for chemical diversification. A scaffold in this context refers to a core molecular framework upon which a variety of substituents can be systematically introduced to generate a library of related compounds. This approach is central to medicinal chemistry and drug discovery, where the aim is to explore the structure-activity relationship of a particular molecular class.
The diversification of the this compound scaffold can be achieved through reactions at three main positions:
The Allyl Group: As mentioned, the double bond of the allyl group can be functionalized through various means, including oxidation, reduction, and addition reactions. wikipedia.org Palladium-catalyzed reactions, in particular, offer a powerful tool for introducing a wide array of substituents. nih.gov
The Nitro Group: The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further transformations. This allows for the introduction of a wide range of functional groups on the aromatic ring.
The Sulfonamide Nitrogen: The hydrogen on the sulfonamide nitrogen can be substituted, for example, through alkylation or arylation, to create tertiary sulfonamides. nsf.gov
The ability to modify the molecule at these different positions allows for the generation of a large number of derivatives from a single starting scaffold. This is particularly valuable in the search for new bioactive molecules, as it allows for the systematic exploration of the chemical space around the core structure. The sulfonamide moiety itself is a well-known privileged structure in medicinal chemistry, found in a wide range of therapeutic agents. nih.gov By using this compound as a starting point, chemists can readily access novel sulfonamide derivatives with potential biological activity.
Advanced Characterization and Structural Elucidation of N Allyl 4 Nitro 1 Benzenesulfonamide and Its Derivatives
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for N-ALLYL-4-NITRO-1-BENZENESULFONAMIDE itself is not prominently available in the literature, analysis of closely related structures, such as N-allyl-4-methylbenzenesulfonamide and other nitrobenzenesulfonamide derivatives, provides a robust model for its expected solid-state conformation and intermolecular interactions. mdpi.comgvsu.edunih.gov
Intermolecular forces play a crucial role in the crystal packing. For this compound, strong intermolecular N-H···O hydrogen bonds between the sulfonamide NH proton and an oxygen atom of a sulfonyl or nitro group on an adjacent molecule are expected. mdpi.com These interactions often lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers or infinite chains. mdpi.comgvsu.edu Additionally, π-π stacking interactions between the nitroaromatic rings can further stabilize the crystal lattice. gvsu.edu
Table 1: Expected Crystallographic Parameters for this compound Based on Analogous Structures
| Parameter | Expected Value/Range | Reference Compound(s) |
|---|---|---|
| Bond Lengths (Å) | ||
| S=O | 1.428 - 1.435 | N-allyl-4-methylbenzenesulfonamide nih.gov |
| S-N | ~1.633 | N-(4-methoxyphenyl)-sulfonamides mdpi.com |
| S-C (aryl) | ~1.766 | N-(4-methoxyphenyl)-sulfonamides mdpi.com |
| Bond Angles (°) | ||
| O-S-O | ~118.9 | N-allyl-4-methylbenzenesulfonamide nih.gov |
| C-S-N | ~107.4 | N-(4-methoxyphenyl)-sulfonamides mdpi.com |
| Torsion Angles (°) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments provide unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.
In the ¹H NMR spectrum, the aromatic protons of the 4-nitrophenyl group are expected to appear as two distinct doublets in the downfield region (δ 8.0-8.4 ppm) due to the strong electron-withdrawing effect of the nitro and sulfonyl groups. rsc.org The protons of the allyl group would exhibit characteristic signals: a multiplet for the internal methine proton (–CH=) around δ 5.7-5.9 ppm, two signals for the terminal vinyl protons (=CH₂) between δ 5.1-5.3 ppm, and a doublet for the methylene (B1212753) protons (–N-CH₂–) around δ 3.6-3.8 ppm. researchgate.net The sulfonamide N-H proton typically appears as a broad singlet or triplet, with its chemical shift being solvent-dependent.
The ¹³C NMR spectrum would show four signals for the aromatic carbons, with the carbon attached to the nitro group being the most deshielded. The carbons of the allyl group would resonate in the aliphatic region, with the internal olefinic carbon (–CH=) appearing around δ 133 ppm, the terminal olefinic carbon (=CH₂) around δ 118 ppm, and the methylene carbon (–N-CH₂–) around δ 46 ppm. researchgate.net Advanced NMR techniques can also be employed for conformational analysis, studying the rotational freedom around the S-N and N-C bonds. nih.govarxiv.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 4-Nitrophenyl | Ar-H (ortho to SO₂) | 8.0 - 8.1 | ~128.7 |
| Ar-H (ortho to NO₂) | 8.3 - 8.4 | ~125.0 | |
| Ar-C (ipso to SO₂) | - | ~145.5 | |
| Ar-C (ipso to NO₂) | - | ~150.2 | |
| Allyl | -N-CH₂- | 3.6 - 3.8 | ~46 |
| -CH= | 5.7 - 5.9 | ~133 | |
| =CH₂ | 5.1 - 5.3 | ~118 |
| Sulfonamide | N-H | Variable (e.g., 4.2 - 5.0) | - |
Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring
Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or other adducts can be readily observed, confirming the molecular formula.
Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways. A prominent fragmentation for nitrobenzenesulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da). researchgate.net Other expected fragmentations include cleavage of the S-N bond and subsequent fragmentations of the allyl and nitrophenyl moieties. The analysis of these fragmentation patterns provides conclusive structural confirmation. For instance, ions corresponding to the 4-nitrobenzenesulfonyl cation and the allylamine (B125299) cation would be indicative of the core structure.
Furthermore, mass spectrometry serves as a powerful tool for real-time reaction monitoring. nih.gov Techniques such as ESI-MS can be used to track the progress of reactions involving this compound, such as its synthesis from 4-nitrobenzenesulfonyl chloride and allylamine, or its use in subsequent chemical transformations. scripps.edu This allows for the direct observation of reactants, intermediates, products, and byproducts, providing valuable kinetic and mechanistic insights. researchgate.net
Table 3: Predicted Key Mass Spectrometric Fragments for this compound
| Ion/Fragment | Proposed Structure/Formula | Expected m/z |
|---|---|---|
| [M+H]⁺ | C₉H₁₁N₂O₄S⁺ | 243.04 |
| [M-SO₂]⁺ | C₉H₁₀N₂O₂⁺ | 178.07 |
| [C₆H₄NO₂S]⁺ | 4-nitrobenzenesulfonyl cation | 186.00 |
| [C₃H₆N]⁺ | Allyliminium ion | 56.05 |
Spectroscopic Methods (IR, UV-Vis) for Functional Group Identification and Transformation Monitoring
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying functional groups and conjugated systems within this compound.
Infrared (IR) Spectroscopy: The IR spectrum provides a "fingerprint" of the molecule by showing the vibrational frequencies of its bonds. Key characteristic absorptions are expected for the principal functional groups. libretexts.org The nitro group (NO₂) will exhibit strong, distinct asymmetric and symmetric stretching bands. The sulfonamide group will show characteristic absorptions for the S=O stretches, as well as an N-H stretch. The allyl group will have signals corresponding to its C=C stretch and olefinic C-H stretches. The aromatic ring will also show characteristic C=C and C-H stretching and bending vibrations. Monitoring the appearance or disappearance of these key bands can be used to follow chemical transformations, such as the formation of the sulfonamide or reactions involving the allyl double bond.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| **Nitro (NO₂) ** | Asymmetric Stretch | 1515 - 1560 |
| Symmetric Stretch | 1345 - 1385 | |
| Sulfonamide (SO₂NH) | N-H Stretch | 3200 - 3300 |
| S=O Asymmetric Stretch | 1300 - 1350 | |
| S=O Symmetric Stretch | 1140 - 1180 | |
| Allyl (C=C) | C=C Stretch | 1640 - 1680 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The primary chromophore in this compound is the 4-nitrobenzenesulfonyl moiety. The strong π-conjugation and the presence of the electron-withdrawing nitro and sulfonyl groups result in strong absorption in the UV region. Changes in the conjugation or electronic environment, for example, through reactions involving the aromatic ring or removal of the nitro group, would lead to significant shifts in the absorption maximum (λmax), making UV-Vis spectroscopy a useful tool for monitoring such transformations.
Electrochemical Studies for Redox Behavior and Reaction Potentials
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. The electron-deficient nitroaromatic system is the primary redox-active center in the molecule.
The cyclic voltammogram is expected to show a prominent, typically irreversible, reduction wave at a negative potential corresponding to the reduction of the nitro group (NO₂). researchgate.net The exact potential of this reduction is influenced by the solvent, supporting electrolyte, and the electronic nature of the sulfonamide group. The initial reduction often involves a one-electron transfer to form a radical anion. This radical anion can undergo further reduction at more negative potentials.
Studying the redox behavior is crucial for understanding the compound's stability in different electronic environments and its potential role in electron transfer processes. For instance, the ease of reduction of the nitro group is relevant in contexts where the compound might be used as a protecting group that is cleaved under reductive conditions. nih.gov The electrochemical data provides quantitative values for reduction potentials, offering insight into the thermodynamics and kinetics of electron transfer reactions involving the molecule. nih.gov
Table 5: List of Compounds
| Compound Name |
|---|
| This compound |
| N-allyl-4-methylbenzenesulfonamide |
| 4-nitrobenzenesulfonyl chloride |
| allylamine |
| N-(4-methoxyphenyl)-nitrobenzenesulfonamide |
Computational and Theoretical Studies on N Allyl 4 Nitro 1 Benzenesulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For a molecule like N-allyl-4-nitro-1-benzenesulfonamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized ground-state geometry and various electronic properties. nih.govglobalresearchonline.net
Research on analogous compounds, such as 4-nitrobenzenesulfonamide (B188996), demonstrates that DFT is effective in calculating key parameters that describe molecular reactivity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For the 4-nitrobenzenesulfonamide moiety, the nitro group and the sulfonyl group are strong electron-withdrawing groups, which would significantly influence the electronic distribution across the molecule. The molecular electrostatic potential (MEP) surface would be calculated to visualize the electron density distribution. The MEP map identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, which are crucial for predicting how the molecule interacts with other reagents. researchgate.net In this compound, the oxygen atoms of the nitro and sulfonyl groups, as well as the nitrogen of the sulfonamide, would be expected to be nucleophilic sites, while the hydrogen on the sulfonamide nitrogen and parts of the aromatic ring would be electrophilic.
Table 1: Illustrative DFT-Calculated Electronic Properties
| Parameter | Illustrative Value | Significance |
| Total Energy | -1057 Hartree | Indicates the stability of the optimized geometry. |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.4 eV | Correlates with chemical stability and reactivity. |
| Dipole Moment | 5.2 Debye | Measures the overall polarity of the molecule. |
Note: These values are hypothetical and based on typical results for similar nitroaromatic sulfonamides.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are essential for exploring the three-dimensional structure and conformational landscape of flexible molecules like this compound. The presence of several rotatable single bonds, particularly the C-S, S-N, and N-C(allyl) bonds, allows the molecule to adopt multiple conformations.
Conformational analysis studies on similar sulfonamides have shown that the orientation around the S-N bond is particularly important. kcl.ac.uk Typically, two main types of conformers are identified: those where the N-H bond is "eclipsed" relative to the S-O bonds and those where it is "staggered." kcl.ac.uk DFT calculations can be used to determine the relative energies of these different conformers, identifying the most stable (lowest energy) structure. kcl.ac.uk For this compound, the orientation of the allyl group relative to the sulfonamide moiety would also introduce additional stable conformers.
Table 2: Illustrative Conformational Analysis Data
| Conformer | C-S-N-C Torsion Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| Conformer A (Global Minimum) | -65.8 | 0.00 | 75.2 |
| Conformer B | 175.2 | 1.5 | 15.5 |
| Conformer C | 80.1 | 2.8 | 9.3 |
Note: This table presents a hypothetical energy landscape for this compound, illustrating that one conformer is typically more stable than others.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for interpreting and assigning experimental spectra. For this compound, DFT calculations would be used to predict its vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net
Vibrational Spectroscopy: Theoretical vibrational frequencies are calculated from the optimized molecular geometry. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental data. globalresearchonline.net The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.gov For this compound, characteristic vibrational bands would include:
SO₂ stretching: Asymmetric and symmetric stretches, typically strong in the IR spectrum.
NO₂ stretching: Asymmetric and symmetric stretches.
N-H stretching: A distinct band whose position can indicate hydrogen bonding.
C=C stretching: From the allyl group and the aromatic ring.
Aromatic C-H stretching.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated values are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be correlated with experimental spectra to confirm the molecular structure. For this compound, distinct signals would be predicted for the protons and carbons of the allyl group, the aromatic ring, and the sulfonamide N-H proton.
Table 3: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted (Scaled) | Expected Experimental | Assignment |
| N-H Stretch | 3295 | ~3290 | N-H stretching |
| Aromatic C-H Stretch | 3105 | ~3100 | C-H stretching of benzene (B151609) ring |
| SO₂ Asymmetric Stretch | 1345 | ~1350 | Asymmetric SO₂ stretching |
| NO₂ Asymmetric Stretch | 1525 | ~1530 | Asymmetric NO₂ stretching |
| SO₂ Symmetric Stretch | 1160 | ~1165 | Symmetric SO₂ stretching |
Note: This is a hypothetical comparison based on data from analogous sulfonamides. nih.govmdpi.com
Computational Mechanistic Elucidation of Reaction Pathways
Computational chemistry provides invaluable insights into reaction mechanisms by modeling the transition states and intermediates involved in a chemical transformation. For this compound, one could investigate various reactions, such as its synthesis, degradation, or its interaction with a biological target.
For instance, studies on the degradation of sulfonamides by hydroxyl radicals have used DFT to map out reaction pathways. researchgate.net These studies calculate the activation energies for different potential reaction sites, such as H-abstraction from the amine or the allyl group, or radical addition to the aromatic ring. researchgate.net The results can predict the most likely degradation products.
Similarly, the mechanism of action of sulfonamide drugs, which often involves binding to an enzyme, can be elucidated. acs.org Computational docking and molecular dynamics (MD) simulations can model the binding of the sulfonamide to the enzyme's active site, while quantum mechanics/molecular mechanics (QM/MM) methods can be used to study the enzymatic reaction itself, such as the condensation reaction catalyzed by dihydropteroate (B1496061) synthase. biorxiv.orgyoutube.com Such studies would reveal the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the drug-enzyme complex and the energy barriers for the catalytic steps.
Future Research Directions and Unresolved Challenges
Development of Highly Efficient and Atom-Economical Synthetic Methodologies
The traditional synthesis of N-allyl-4-nitro-1-benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with allylamine (B125299), often in the presence of a base. stackexchange.com While effective, this method presents drawbacks common to classical sulfonamide synthesis, such as the handling of reactive sulfonyl chlorides and the generation of stoichiometric waste (e.g., hydrochloride salts). nih.gov Future research is focused on developing greener, more efficient, and atom-economical alternatives.
Key research avenues include:
Direct Catalytic Couplings: Moving away from pre-functionalized sulfonyl chlorides, research is exploring the direct coupling of sulfonic acids or their salts with amines. organic-chemistry.org Microwave-assisted synthesis has shown promise in this area, offering high yields and good functional group tolerance. organic-chemistry.org Another approach involves the oxidative coupling of thiols with amines, using catalysts like copper iodide (CuI) or metal-free systems, to form the S-N bond directly. rsc.orgrsc.org
One-Pot Procedures: The development of one-pot syntheses that avoid the isolation of intermediates is a significant goal. For instance, methods for the in-situ generation of sulfonyl chlorides from thiols followed by immediate reaction with an amine have been reported. organic-chemistry.org A particularly innovative strategy involves the copper-catalyzed decarboxylative halosulfonylation of aromatic acids, which can be coupled with an amination step in a single vessel, directly linking traditional amide coupling partners to form sulfonamides. princeton.eduacs.org
Utilization of SO₂ Surrogates: Gaseous sulfur dioxide is a key reagent but can be difficult to handle. The use of bench-stable solid SO₂ surrogates, such as DABCO-bis(sulfur dioxide) (DABSO), represents a safer and more convenient alternative for introducing the sulfonyl group. thieme-connect.comresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Sulfonamides
| Methodology | Starting Materials | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Traditional Method | Sulfonyl Chloride + Amine | Well-established, generally high yield. | Requires handling of unstable sulfonyl chlorides; generates stoichiometric waste. | stackexchange.comnih.gov |
| Direct Oxidative Coupling | Thiol + Amine | High atom economy; avoids sulfonyl chloride intermediate. | May require specific catalysts and oxidants. | organic-chemistry.orgrsc.org |
| Decarboxylative Sulfonylation | Carboxylic Acid + Amine + SO₂ source | Uses readily available starting materials; novel transformation. | Requires catalyst (e.g., copper) and light source. | princeton.eduacs.org |
| SO₂ Surrogate Method | Grignard/Aniline + DABSO | Avoids handling of gaseous SO₂; bench-stable reagents. | Multi-step process from some precursors. | thieme-connect.comresearchgate.net |
Exploration of Novel Reactivity and Cascade Transformations of the Allyl and Nitro Moieties
The allyl and nitro groups in this compound are not merely passive substituents; they are functional handles that enable a wide range of subsequent transformations. A significant future challenge is to unlock their full synthetic potential, particularly through cascade reactions where multiple bonds are formed in a single operation.
Allyl Group Transformations: The allyl group is a versatile functionality. Research can explore its use in palladium-catalyzed reactions, such as the Tsuji-Trost allylation, to create more complex structures. nih.gov Furthermore, the allyl sulfonamide motif is a known precursor for intramolecular cyclization reactions to form valuable nitrogen-containing heterocycles like pyrrolidines and piperazines. benthamscience.com The aza-Claisen rearrangement of related N-allyl ynamides suggests that under thermal or catalytic conditions, the allyl group could participate in complex rearrangements. nih.gov
Nitro Group Reactivity: The nitro group is a powerful electron-withdrawing group and a synthetic precursor to the amino group. Its reduction to an amine provides N-allyl-4-aminobenzenesulfonamide, a key intermediate for further functionalization, such as in the synthesis of compounds for medicinal chemistry. chemicalbook.comncert.nic.in Beyond reduction, the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr) and can participate in various cycloadditions and rearrangements. There is potential for developing novel cascade reactions that begin with a transformation of the nitro group. rsc.org
Cascade and Domino Reactions: A major frontier is the design of cascade reactions that involve both moieties. For example, an initial reaction on the allyl group could be followed by a cyclization involving the nitro group (or its reduced amino form). The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is a known process for aryl sulfonamides and could be triggered in derivatives of this compound. acs.org Research into the reaction of this compound with various reactants under catalytic conditions could unveil unprecedented transformations leading to novel molecular scaffolds. nih.gov
Integration into Continuous Flow and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow manufacturing is revolutionizing the chemical and pharmaceutical industries. researchgate.net This approach offers significant advantages in terms of safety, scalability, process control, and efficiency. rsc.orgacs.org A key future direction for this compound is the integration of its synthesis into such platforms.
Challenges and opportunities include:
Flow Synthesis of Intermediates: The synthesis of key precursors, such as aryl sulfonyl chlorides, has already been successfully demonstrated in continuous flow systems. rsc.orgmdpi.com These processes allow for the safe handling of hazardous reagents and exothermic reactions by using small reactor volumes and providing excellent heat control, leading to very high space-time yields. rsc.org
Automated Sulfonamide Synthesis: Fully automated flow-through systems have been developed for creating libraries of sulfonamides. researchgate.net These platforms can incorporate multiple reactor columns, purification steps, and automated regeneration, enabling the rapid synthesis of numerous derivatives for screening purposes. researchgate.net Applying this technology would allow for the efficient production and diversification of the this compound scaffold.
Process Optimization: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time. This allows for rapid optimization to maximize yield and minimize waste, which is often difficult to achieve in batch reactors. researchgate.net
Table 2: Key Parameters for Optimization in Continuous Flow Synthesis
| Parameter | Importance in Flow Chemistry | Potential Impact on Synthesis | Citations |
|---|---|---|---|
| Residence Time | Controls reaction duration by adjusting flow rate and reactor volume. | Optimizing for maximum conversion while minimizing side product formation. | rsc.org |
| Temperature | Precisely controlled with superior heat exchange. | Enhances reaction rates and allows for safe operation of highly exothermic reactions. | researchgate.net |
| Stoichiometry/Concentration | Reagents are continuously mixed at defined ratios. | Improves selectivity and yield; reduces excess reagent usage. | acs.org |
| Pressure | Can be controlled to keep solvents in the liquid phase above their boiling points. | Allows for higher reaction temperatures, accelerating slow reactions. | researchgate.net |
Advanced Computational Design of Novel this compound Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these methods can guide the synthesis of new derivatives with tailored properties, saving significant time and resources.
Future research in this area should focus on:
Structure-Based Design: Benzenesulfonamides are well-known inhibitors of various enzymes, such as carbonic anhydrases. tandfonline.comrsc.orgnih.gov Using the known structure of this compound as a starting point, computational docking can be used to predict how its derivatives might bind to specific biological targets. nih.gov This allows for the rational design of new potential therapeutic agents.
Predicting Physicochemical Properties: Computational tools can predict key drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) for virtual compounds before they are synthesized. tandfonline.com This in silico screening helps to prioritize candidates that are more likely to have favorable pharmacokinetic profiles.
Exploring Chemical Reactivity: Quantum mechanical calculations can be employed to understand the reactivity of the allyl and nitro groups, predict the feasibility of proposed cascade reactions, and elucidate reaction mechanisms. This insight can guide the development of new synthetic methodologies.
Understanding Solvent Effects and Reaction Engineering for Optimized Synthesis
The choice of solvent and the engineering of reaction conditions are critical factors that can dramatically influence the outcome of a chemical synthesis, affecting reaction rates, yields, and even the type of product formed. benthamscience.comnih.gov A systematic investigation into these aspects for the synthesis of this compound remains an important and unresolved challenge.
Key areas for investigation include:
Solvent Screening: The effect of different solvents on the rate and selectivity of sulfonamide formation is a crucial area of study. Research has shown that solvents like DMSO, DMF, and acetonitrile (B52724) can have a significant impact on related polymerization reactions. nih.gov A comprehensive screening of conventional and green solvents would be beneficial for optimizing the synthesis.
Reaction Kinetics and Mechanism: A detailed kinetic study of the reaction would provide valuable data for process scale-up. Understanding the reaction mechanism—for example, whether it proceeds via an Sₙ2 or an addition-elimination pathway—is fundamental for rational optimization. nih.gov
Process Engineering for Scale-Up: Translating a laboratory-scale synthesis to industrial production requires careful reaction engineering. This involves optimizing parameters such as reactant concentration, catalyst loading, temperature, and mixing efficiency to ensure a safe, robust, and economically viable process. The data gathered from kinetic and solvent studies are essential for this endeavor. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ALLYL-4-NITRO-1-BENZENESULFONAMIDE, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 4-nitrobenzenesulfonyl chloride and N-allyl amine derivatives under basic conditions (e.g., NaHCO₃ or triethylamine). Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield and purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm allyl and sulfonamide group integration. The nitro group’s deshielding effect is observed at ~8.2 ppm for aromatic protons.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST Standard Reference Database 69) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with refinement metrics (R-factor < 5%) ensuring accuracy .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity. Accelerated stability studies (40°C/75% RH for 6 months) combined with FT-IR spectroscopy detect degradation products (e.g., hydrolysis of sulfonamide or nitro groups) .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s reactivity in acylation or nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states and electron density maps. Studies on analogous sulfonamides reveal that the nitro group enhances electrophilicity at the sulfonyl sulfur, facilitating nucleophilic attack . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots further clarifies reaction pathways.
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : SHELXD/SHELXE enable phase determination for challenging crystals (e.g., twinned or low-resolution data). For nitro-group distortions, multipole refinement in SHELXL accounts for electron density anisotropies. Compare derived bond lengths/angles with NIST’s crystallographic databases to identify deviations .
Q. What strategies mitigate contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Standardized Assays : Use CLSI/MICS guidelines for antimicrobial testing; employ cell-line-specific protocols (e.g., MTT assay for cytotoxicity).
- Triangulation : Cross-validate results with orthogonal techniques (e.g., fluorescence microscopy for apoptosis vs. flow cytometry).
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile variability across studies .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like carbonic anhydrase. QSAR models trained on sulfonamide datasets prioritize derivatives with optimized logP and polar surface area for bioavailability .
Data Analysis & Validation
Q. What approaches address discrepancies in spectral data (e.g., conflicting NMR shifts or MS fragments)?
- Methodological Answer :
- Reference Standards : Compare with NIST’s spectral libraries or synthesize deuterated analogs for unambiguous assignments.
- Collaborative Validation : Share raw data via platforms like Zenodo for peer verification .
Q. How do researchers design experiments to probe the nitro group’s electronic effects on sulfonamide reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
